molecular formula C24H22N2O B5233191 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5233191
M. Wt: 354.4 g/mol
InChI Key: ONCQDEJVEVRUNG-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization with phenylhydrazine under acidic conditions to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkylating agents (R-X)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-4-(4-methylphenyl)amino-9,10-anthracenedione
  • 4-Methyl-N-(5-(((4-methylphenyl)sulfonyl)amino)-1-naphthyl)benzenesulfonamide
  • N-(4-Methylphenyl)-4-phenylpyrrolidine-2-carboxamide

Uniqueness

1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings and a pyrrolidine core makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4-methylanilino)-1-(4-methylphenyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-17-8-12-20(13-9-17)25-22-16-23(19-6-4-3-5-7-19)26(24(22)27)21-14-10-18(2)11-15-21/h3-16,23,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCQDEJVEVRUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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